N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine
Description
N-Bis(1-methylpyrrol-2-yl)phosphoryl-N-ethyl-ethanamine is a phosphorylated tertiary amine derivative featuring two 1-methylpyrrole substituents attached to a central phosphorus atom, with an ethyl-ethanamine side chain. The structural combination of pyrrole rings (known for their electron-rich aromatic systems) and a phosphoryl group (a strong hydrogen-bond acceptor) may confer unique electronic and steric properties, influencing reactivity and biological activity .
The analysis below infers comparisons based on structurally related compounds from the literature.
Properties
CAS No. |
65887-67-4 |
|---|---|
Molecular Formula |
C14H22N3OP |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
N-bis(1-methylpyrrol-2-yl)phosphoryl-N-ethylethanamine |
InChI |
InChI=1S/C14H22N3OP/c1-5-17(6-2)19(18,13-9-7-11-15(13)3)14-10-8-12-16(14)4/h7-12H,5-6H2,1-4H3 |
InChI Key |
YODVKQABVJZFJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(C1=CC=CN1C)C2=CC=CN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in producing N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound’s structure enables it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. N-Methyl-1-(1H-pyrrol-2-yl)ethanamine
- Structure : Features a pyrrole ring linked to an ethylamine backbone with an N-methyl group (C₇H₁₂N₂) .
- Key Differences : Lacks the phosphoryl group and the bis-pyrrole substitution seen in the target compound.
- Relevance : Demonstrates the stability and electronic effects of pyrrole-amine hybrids. Pyrrole’s aromaticity likely enhances the compound’s resistance to oxidation compared to aliphatic amines.
B. N-Ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanamine
- Structure : Contains a pyrrolidine ring (saturated analog of pyrrole) with a methoxymethyl substituent and an ethyl-ethanamine chain (C₁₀H₂₂N₂O) .
- Key Differences : The saturated pyrrolidine ring reduces aromatic conjugation, while the methoxymethyl group introduces steric bulk and polarity. The absence of a phosphoryl group limits hydrogen-bonding capacity.
- Relevance : Highlights how saturation of the pyrrole ring alters physicochemical properties (e.g., solubility, basicity).
C. N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine Hydrochloride
- Structure : A bis-benzylated pyrrolidine derivative with a methanamine backbone (C₂₁H₂₉ClN₂) .
- Key Differences: Bulky benzyl groups increase lipophilicity, while the hydrochloride salt enhances water solubility.
D. Phenolic Schiff Bases (e.g., 3-DPM, 5-DPS)
- Structure : Aromatic Schiff bases with hydroxyl groups and sulfur/sulfide bridges .
- Key Differences : Schiff bases exhibit planar conjugation and antioxidant activity, whereas the target compound’s phosphoryl-pyrrole system may favor different electronic interactions (e.g., metal coordination).
Structural and Functional Implications
Table 1: Comparative Analysis of Key Features
| Compound | Aromatic System | Phosphoryl Group | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | Bis-pyrrole | Yes | Phosphoryl, ethylamine | Catalysis, drug design |
| N-Methyl-1-(1H-pyrrol-2-yl)ethanamine | Monopyrrole | No | Ethylamine, methyl | Intermediate in synthesis |
| N-Ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanamine | Pyrrolidine | No | Methoxymethyl, ethylamine | Surfactants, ligands |
| Phenolic Schiff Bases | Aromatic rings | No | Hydroxyl, sulfide/disulfide | Antioxidants, sensors |
Key Observations:
Electronic Effects: The phosphoryl group in the target compound may enhance Lewis acidity, enabling metal coordination—a feature absent in non-phosphorylated analogs .
Biological Activity : Pyrrole-containing amines (e.g., ) are often explored for CNS activity, but the phosphoryl group’s impact on bioavailability remains speculative without data.
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